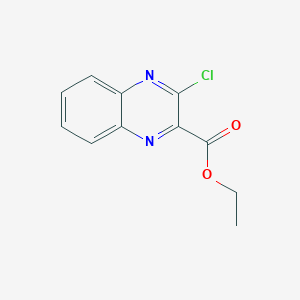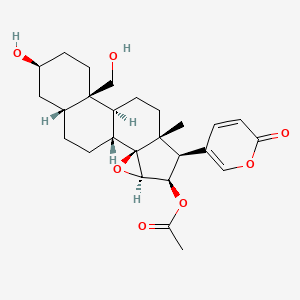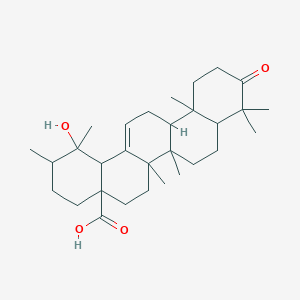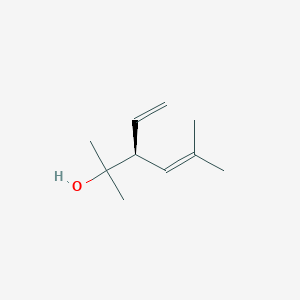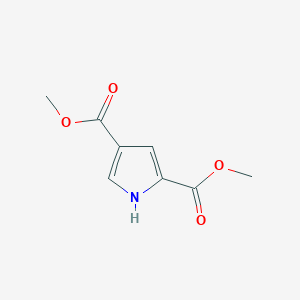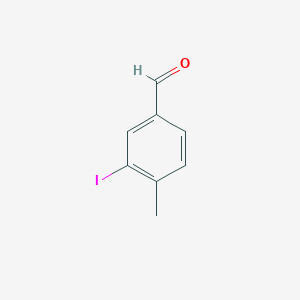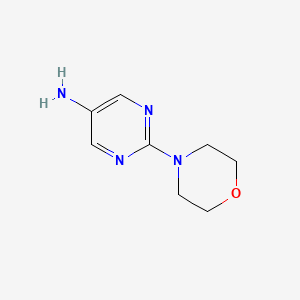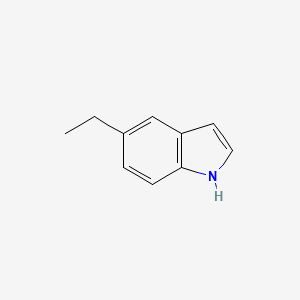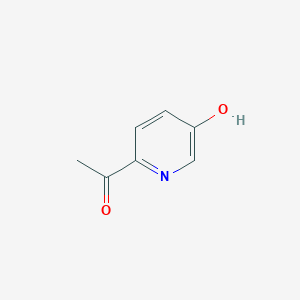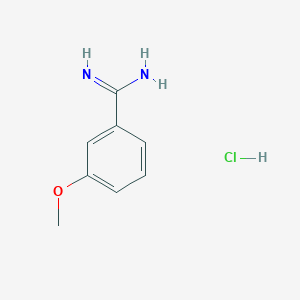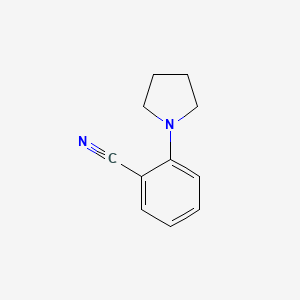
2-(Pyrrolidin-1-yl)benzonitrile
Descripción general
Descripción
2-(Pyrrolidin-1-yl)benzonitrile is a chemical compound with the molecular formula C11H12N2. It is a nitrogen-containing heterocyclic compound that features a pyrrolidine ring attached to a benzonitrile group. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mecanismo De Acción
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 2-pyrrolidinobenzonitrile belongs, have been shown to interact with a variety of biological targets . These include various enzymes, cellular receptors, ion channels, and DNA . The specific targets of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
Mode of Action
For instance, they can bind to enzymes and modulate their activity, or interact with cellular receptors and influence signal transduction pathways
Biochemical Pathways
It has been reported that pyrrolidine alkaloids can influence a variety of biochemical pathways . For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific pathways affected by 2-Pyrrolidinobenzonitrile would need to be identified through further experimental studies.
Pharmacokinetics
It is known that the physicochemical properties of a compound can significantly influence its adme properties . Therefore, the ADME properties of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
Result of Action
It has been reported that pyrrolidine alkaloids can exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound . The specific environmental factors that influence the action of 2-Pyrrolidinobenzonitrile would need to be determined through further experimental studies.
Análisis Bioquímico
Biochemical Properties
2-Pyrrolidinobenzonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds. Additionally, 2-Pyrrolidinobenzonitrile has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Pyrrolidinobenzonitrile on various types of cells and cellular processes are diverse. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Pyrrolidinobenzonitrile can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound has also been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 2-Pyrrolidinobenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, the binding of 2-Pyrrolidinobenzonitrile to cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrrolidinobenzonitrile can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 2-Pyrrolidinobenzonitrile has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and viability .
Dosage Effects in Animal Models
The effects of 2-Pyrrolidinobenzonitrile vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2-Pyrrolidinobenzonitrile can induce toxic effects, including hepatotoxicity, neurotoxicity, and immunotoxicity. These effects are often dose-dependent and can vary based on the duration of exposure and the specific animal model used .
Metabolic Pathways
2-Pyrrolidinobenzonitrile is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Pyrrolidinobenzonitrile, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity. Additionally, 2-Pyrrolidinobenzonitrile can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2-Pyrrolidinobenzonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Pyrrolidinobenzonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Pyrrolidinobenzonitrile is an important factor in determining its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of 2-Pyrrolidinobenzonitrile can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. The activity of 2-Pyrrolidinobenzonitrile can vary depending on its subcellular localization, as different compartments provide distinct microenvironments and interact with different sets of biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Pyrrolidin-1-yl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with pyrrolidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitrile derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
Pyrrolidinone: Another nitrogen-containing heterocycle with similar structural features.
Benzonitrile: Shares the benzonitrile group but lacks the pyrrolidine ring.
Pyrrole: A simpler nitrogen-containing heterocycle without the benzonitrile group.
Uniqueness: 2-(Pyrrolidin-1-yl)benzonitrile is unique due to the combination of the pyrrolidine ring and benzonitrile group, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKHVYSSBBOQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501072 | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20925-25-1 | |
| Record name | 2-(1-Pyrrolidinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20925-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyrrolidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
